4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Description
4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a heterocyclic aldehyde derivative featuring a benzaldehyde core linked via a methoxy group to a 3-nitro-substituted pyrazole ring. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical and interaction properties.
Properties
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-1-3-10(4-2-9)18-8-13-6-5-11(12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUVNMKCOQYGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro-substituted benzaldehyde derivatives, while reduction reactions could lead to the formation of amino-substituted pyrazoles.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Anticancer Potential
Research indicates that derivatives of pyrazole compounds, including this compound, can inhibit cancer cell proliferation. In vitro studies have reported that it induces apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This effect is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The nitro group on the pyrazole ring may participate in redox reactions, affecting the compound’s interaction with biological molecules. The methoxybenzaldehyde moiety can also contribute to the compound’s overall reactivity and binding affinity to target proteins.
Comparison with Similar Compounds
Triazole-Containing Derivatives
Compounds such as 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (Compound 1, ) replace the pyrazole ring with a 1,2,3-triazole. This substitution alters electronic properties and hydrogen-bonding capacity, impacting biological activity. For example:
- Antifungal Activity : Triazole derivatives with para-nitro groups (e.g., Compound 131c) exhibited superior activity against C. albicans (MIC = 0.0032 mmol/mL) compared to Fluconazole (MIC ≥ 0.0102 mmol/mL) .
- Synthetic Flexibility : Triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular derivatization .
Pyrazole Isomers
- 4-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde () is a positional isomer with the nitro group at the pyrazole’s 4-position. This minor structural change may affect metabolic stability or target binding.
Quinoline–Benzimidazole Hybrids
Compounds like 4-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () integrate chloroquinoline moieties, enhancing antiproliferative activity against cancer cells. The chloro substituent likely improves membrane permeability and target affinity.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Key Influences |
|---|---|---|---|---|
| 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde | C₁₁H₉N₃O₄ | 259.21 g/mol | ~1.8 | Nitro (EWG) enhances electrophilicity |
| 4-((1-Benzyl-triazol-4-yl)methoxy)benzaldehyde | C₁₇H₁₅N₃O₂ | 293.32 g/mol | ~2.5 | Benzyl group increases lipophilicity |
| 4-[(4-Nitro-pyrazol-1-yl)methoxy]benzaldehyde | C₁₁H₉N₃O₄ | 259.21 g/mol | ~1.8 | Positional isomerism affects dipole |
Biological Activity
4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a pyrazole derivative characterized by a benzaldehyde moiety linked to a pyrazole ring via a methoxy group and a nitro group on the pyrazole. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.
- Molecular Formula : CHNO
- CAS Number : 1006953-42-9
- IUPAC Name : 4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
- Canonical SMILES : C1=CC(=CC=C1C=O)OCN2C=CC(=N2)N+[O−]
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds containing similar structures have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well documented. For example, studies have shown that certain pyrazole compounds can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin. This activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Activity
This compound and related compounds have been evaluated for their anticancer properties. In vitro studies indicate that they can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and disruption of cancer cell signaling pathways .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Bacillus subtilis and Aspergillus niger. The compounds were tested at concentrations ranging from 20 to 100 µg/mL, with several showing inhibition zones comparable to standard antibiotics .
- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, a series of synthesized pyrazoles demonstrated significant reduction in swelling, with some compounds achieving effects similar to indomethacin at doses of 10 mg/kg .
- Cancer Cell Proliferation : A recent study assessed the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells, revealing that certain compounds inhibited cell growth by over 70% at concentrations as low as 5 µM, suggesting potent anticancer activity .
The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets:
- Tautomerism : Pyrazoles can exist in multiple tautomeric forms, which may enhance their reactivity and ability to interact with biological macromolecules.
- Nitro Group Influence : The presence of the nitro group may facilitate electron transfer processes, enhancing the compound's reactivity towards biological targets.
Comparative Analysis
Q & A
Q. Basic Characterization
Q. Advanced Structural Analysis
- Single-crystal X-ray diffraction : SHELXL refinement resolves bond angles and torsional strain in the pyrazole-benzaldehyde linkage. For example, dihedral angles between the pyrazole and benzene rings typically range from 15–25° .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 288.08) .
What methodologies are employed to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?
Q. Basic Biological Screening
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values are compared to standard drugs like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Q. Advanced Mechanistic Studies
- Molecular docking : Simulations against target proteins (e.g., DNA gyrase for antimicrobial activity or tubulin for anticancer effects) to predict binding affinities .
- Flow cytometry : Apoptosis assays (Annexin V/PI staining) to quantify cell death mechanisms induced by the compound .
How can computational studies (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Q. Basic Computational Analysis
Q. Advanced Applications
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- QSAR models : Relate substituent effects (e.g., nitro position) to bioactivity using regression analysis .
How do researchers address contradictions in reported biological activity data for this compound?
Q. Methodological Resolution
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, inoculum size) to minimize variability .
- Structural verification : Confirm compound purity (>95% via HPLC) and tautomeric forms (pyrazole vs. pyrazoline) that may affect activity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
What advanced techniques are used to study the compound’s solid-state conformation and polymorphism?
Q. Advanced Crystallography
- SHELX refinement : Resolve disorder in the nitro group or methoxy linkage using restraints and constraints in SHELXL .
- PXRD : Detect polymorphic forms by comparing experimental and simulated diffraction patterns .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
